molecular formula C6H8N4O3 B1265697 6-Amino-1,3-dimethyl-5-nitrosouracil CAS No. 6632-68-4

6-Amino-1,3-dimethyl-5-nitrosouracil

Cat. No.: B1265697
CAS No.: 6632-68-4
M. Wt: 184.15 g/mol
InChI Key: MGBDANYXBKROBW-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-5-nitrosouracil is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its unique structural properties, which allow it to exist in different tautomeric forms, such as nitrone–enamine and oxime–imine . These tautomers can exhibit distinct physical and chemical properties, making this compound an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil typically involves the reaction of 6-amino-1,3-dimethyluracil with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group at the 5-position of the uracil ring . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

6-Amino-1,3-dimethyl-5-nitrosouracil undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.

Common reagents used in these reactions include thiols, which can lead to the formation of disulphides, thiadiazolopyrimidines, pteridinediones, and purinediones. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-1,3-dimethyl-5-nitrosouracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-5-nitrosouracil involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can exist in different tautomeric forms, which may influence its binding affinity and specificity towards various biological targets . The pathways involved in its action are still under investigation, with studies focusing on its potential effects on nucleic acids and enzyme activities.

Comparison with Similar Compounds

6-Amino-1,3-dimethyl-5-nitrosouracil can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to exist in multiple tautomeric forms, which can exhibit different chemical and biological properties .

Properties

IUPAC Name

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
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InChI

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3
Source PubChem
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InChI Key

MGBDANYXBKROBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029280, DTXSID001176363
Record name 6-Amino-1,3-dimethyl-5-nitrosouracil
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Record name Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime
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Molecular Weight

184.15 g/mol
Source PubChem
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Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663120
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

6632-68-4, 58537-55-6
Record name 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-1,3-dimethyl-5-nitrosouracil
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Record name Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-
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Synthesis routes and methods

Procedure details

Commercially available 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione (10 mmol) was dissolved in 1:1 water/glacial acetic acid (50 mL total volume) at 80° C. and sodium nitrite (20 mmol) added in portions. After the addition was complete the reaction mixture was stirred at 80° C. for 1 hr. Cooled in ice for 30 mins then filtered and washed with water. The precipitate was dried in vacuo to give crude 6-amino-1,3-dimethyl-5-nitroso-1H-pyrimidine-2,4-dione as a red-violet colored solid which was of sufficient purity for subsequent use without additional purification (89%).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key chemical reactions 6-amino-1,3-dimethyl-5-nitrosouracil can undergo?

A1: this compound demonstrates versatile reactivity with various reagents. For instance, it reacts with thiols to yield a variety of products, including disulfides, 4,6-dimethyl[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and 5,6-diamino-1,3-dimethyluracil. This reaction involves both condensation and oxidation-reduction processes. [] Furthermore, it can react with phenacylidentriphenylphosphoranes, leading to the formation of 7-substituted 1,3-dimethyl-lumazines. [] This compound can also be utilized as a starting material in the total synthesis of theacrine. This multi-step process involves nitrosation, reduction, cyclization, and methylation reactions. []

Q2: What insights do we have into the structure of this compound?

A2: Crystallographic studies have provided valuable information about the structure of this compound monohydrate. The molecule crystallizes in the orthorhombic space group Pnam. [] Additionally, molecular orbital calculations have been performed on this compound, offering further insights into its electronic structure and properties. []

Q3: Has this compound been used in the synthesis of metal complexes?

A3: Yes, this compound has been explored as a ligand in the synthesis of metal complexes. Specifically, its coordination behavior with copper(II) has been investigated, and the crystal structure of the resulting complex has been determined. [] Additionally, it has been used to synthesize tricarbonyl complexes of rhenium(I) with potential antiproliferative activity. []

Q4: What is known about the synthesis of lumazine derivatives using this compound?

A4: this compound (Ia) acts as a valuable precursor in the synthesis of lumazine derivatives. For example, reacting Ia with dimethyl acetylenedicarboxylate (DMAD) in dimethylformamide (DMF) produces 6,7-bis(dimethoxycarbonyl)-1,3-dimethyllumazine (II). [] Interestingly, the same product (II) can be obtained by reacting 6-amino-1,3-dimethyl-5-phenylazouracil with DMAD. [] This highlights the versatility of Ia as a starting material for lumazine synthesis.

Q5: Are there any studies on the crystallization behavior of this compound?

A5: Researchers have investigated the habit evolution of this compound hydrate in the presence of acid and polymer additives. [] Furthermore, the role of solvents in the crystallization of this compound, specifically in the context of tautomer solvate crystallization, has been studied. []

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